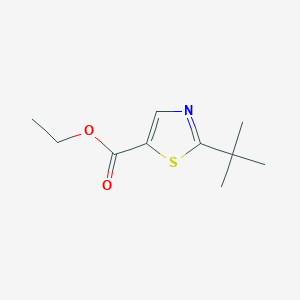

Ethyl 2-(tert-butyl)thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(tert-butyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.3 . The IUPAC name for this compound is ethyl 2-(tert-butyl)thiazole-5-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 2-(tert-butyl)thiazole-5-carboxylate involves the reaction of ethyl 2-tert-butylthiazole-5-carboxylate with lithium hydroxide in THF (Tetrahydrofuran). The mixture is stirred for 16 hours at room temperature. The solvents are then removed under vacuum, and the thick liquid is diluted with water and acidified with 2M HCl solution to pH 4 to 5.Molecular Structure Analysis

The molecular structure of Ethyl 2-(tert-butyl)thiazole-5-carboxylate can be represented by the SMILES notation: O=C(OCC)C1=CN=C(C©©C)S1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

Ethyl 2-(tert-butyl)thiazole-5-carboxylate is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Antioxidant Applications

Thiazole derivatives, including Ethyl 2-(tert-butyl)thiazole-5-carboxylate, have been explored for their potential as antioxidants . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to chronic diseases . The thiazole core is of particular interest due to its ability to scavenge free radicals and protect against oxidative damage.

Analgesic Properties

Research has indicated that thiazole compounds can act as analgesics , providing pain relief . Ethyl 2-(tert-butyl)thiazole-5-carboxylate could be investigated for its efficacy in reducing pain, potentially contributing to the development of new pain management drugs with fewer side effects.

Anti-inflammatory Activity

The anti-inflammatory activity of thiazole derivatives makes them candidates for treating inflammation-related conditions . Ethyl 2-(tert-butyl)thiazole-5-carboxylate may be studied for its effectiveness in reducing inflammation, which is a common pathway in many diseases.

Antimicrobial and Antifungal Uses

Ethyl 2-(tert-butyl)thiazole-5-carboxylate could be utilized in the development of antimicrobial and antifungal agents . Thiazoles are known to inhibit the growth of various bacteria and fungi, making them valuable in creating new treatments for infectious diseases .

Antiviral Applications

Thiazole compounds have shown promise as antiviral agents . With the ongoing need for effective antiviral drugs, Ethyl 2-(tert-butyl)thiazole-5-carboxylate might be researched for its potential to inhibit viral replication and treat viral infections .

Neuroprotective Effects

The neuroprotective effects of thiazoles are being investigated, particularly in the context of neurodegenerative diseases . Ethyl 2-(tert-butyl)thiazole-5-carboxylate could be part of studies aiming to understand its role in protecting neuronal health and function.

Antitumor and Cytotoxic Drug Development

Thiazole derivatives have been associated with antitumor and cytotoxic activities . Ethyl 2-(tert-butyl)thiazole-5-carboxylate may contribute to cancer research by being incorporated into compounds that selectively target and destroy cancer cells .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, Ethyl 2-(tert-butyl)thiazole-5-carboxylate can serve as an intermediate in the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities that can be used in various applications, including organic light-emitting diodes (OLEDs) and pharmaceuticals .

Safety and Hazards

This compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

ethyl 2-tert-butyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-5-13-8(12)7-6-11-9(14-7)10(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJMIYNMRNUMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tert-butyl)thiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

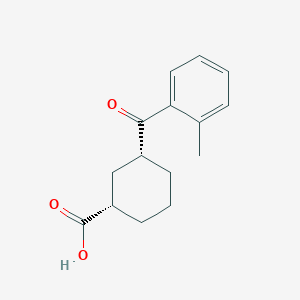

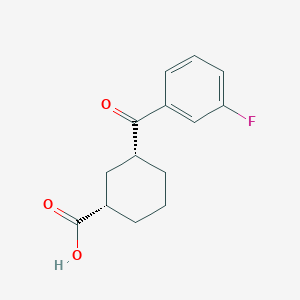

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324253.png)

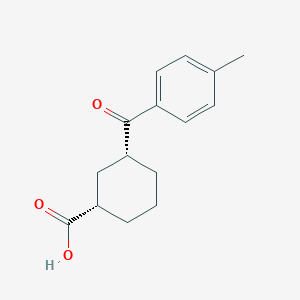

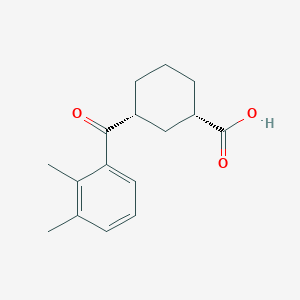

![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324270.png)

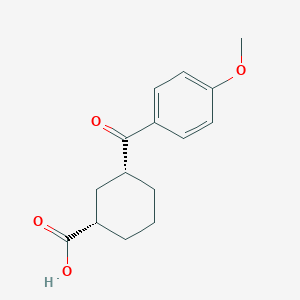

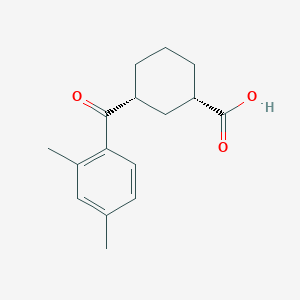

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324275.png)

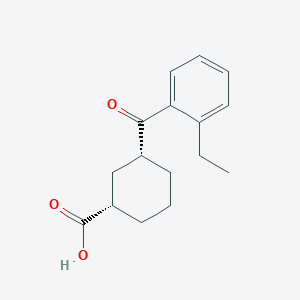

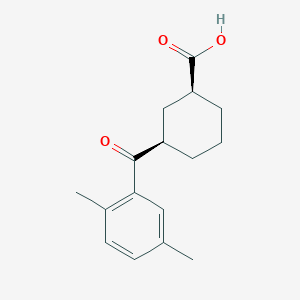

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324282.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324286.png)